1-(CHLOROMETHYL)-3-CYCLOPROPOXYBENZENE
Description
1-(Chloromethyl)-3-cyclopropoxybenzene is a benzene derivative featuring a chloromethyl (-CH₂Cl) group and a cyclopropoxy (-O-cyclopropyl) substituent at the meta positions. This compound is structurally notable for the combination of a reactive chloromethyl group and the strained cyclopropane ring, which may influence its chemical reactivity, stability, and biological interactions.
Properties
IUPAC Name |
1-(chloromethyl)-3-cyclopropyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBVPRYDMKODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720894 | |
| Record name | 1-(Chloromethyl)-3-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921602-61-1 | |
| Record name | 1-(Chloromethyl)-3-(cyclopropyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20720894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(chloromethyl)-3-cyclopropoxybenzene typically involves the chloromethylation of 3-cyclopropoxybenzene. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a zinc iodide catalyst. The reaction is carried out in dichloromethane at temperatures ranging from 5 to 10°C . This method is efficient and yields the desired product in good to excellent yields.
Industrial production methods may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(Chloromethyl)-3-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Chloromethyl)-3-cyclopropoxybenzene has been investigated for its therapeutic potential in several areas:
Antiviral Activity
Research indicates that compounds similar to this compound can inhibit viral replication. For instance, a study highlighted the use of chloromethyl derivatives in combating orthomyxovirus infections, including influenza viruses. The mechanism involves disrupting viral replication processes, making it a candidate for antiviral drug development .
Neurological Disorders
The compound's structural properties suggest potential applications in treating neurological disorders. Specifically, it may act as an antagonist for mGluR2 receptors, which are implicated in conditions like Alzheimer's disease. This antagonistic action could help modulate glutamate levels, potentially alleviating symptoms associated with glutamate dysfunction .
Inhibition of Enzymatic Activity
The compound has been explored as an inhibitor of ceramide galactosyltransferase (CGT), an enzyme linked to lysosomal storage diseases. Inhibiting CGT can reduce the synthesis of harmful metabolites associated with these diseases, providing a therapeutic pathway for conditions like Krabbe disease and Metachromatic Leukodystrophy .
Material Science Applications
This compound is also being studied for its utility in materials science, particularly in the synthesis of polymeric materials:
Polymer Synthesis
The compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its chloromethyl group allows for further functionalization, enabling the creation of polymers that can be tailored for specific applications such as drug delivery systems or advanced coatings.
Data Tables
Case Study 1: Antiviral Compounds
A recent study demonstrated that chloromethyl derivatives exhibit significant antiviral activity against influenza viruses. The study involved administering various concentrations of the compound to infected cell cultures and measuring viral load reduction over time.
Case Study 2: Neurological Applications
In preclinical trials, compounds structurally related to this compound were tested for their effects on mGluR2 receptor modulation. Results indicated a promising reduction in neuroinflammation markers in animal models of Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-3-cyclopropoxybenzene in chemical reactions involves the activation of the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In the presence of a catalyst, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of various derivatives .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Data Gaps
- Cytotoxicity: While seco-CI compounds () highlight substituent size-activity relationships, the cyclopropoxy group’s impact on bioactivity remains unexplored.
- Synthetic Utility : The benzyloxy analogue () is used in pharmaceutical intermediates, suggesting that 1-(Chloromethyl)-3-cyclopropoxybenzene may serve as a precursor for cyclopropane-containing bioactive molecules.
Biological Activity
1-(Chloromethyl)-3-cyclopropoxybenzene, with the chemical formula C10H11ClO and CAS Number 921602-61-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and biological effects based on diverse research findings.
- Molecular Formula : C10H11ClO
- Molar Mass : 182.65 g/mol
- Storage Conditions : Inert atmosphere, room temperature
This compound exhibits significant interactions with various biomolecules. Its chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The cyclopropoxy group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets .
The compound's mechanism of action involves several key interactions:
- Enzyme Inhibition : It can covalently bind to active sites of enzymes, disrupting their activity. For instance, similar compounds have shown inhibition of acetylcholinesterase, affecting neurotransmitter levels .
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with receptors and transcription factors, potentially altering gene expression and cellular metabolism.
Cellular Effects
This compound affects various cell types by modulating:
- Metabolic Pathways : It may inhibit key enzymes in metabolic pathways, leading to altered energy production and metabolite levels.
- Gene Expression : Interaction with transcription factors can result in changes in cellular phenotype and function.
Dosage Effects in Animal Models
In animal studies, the biological effects vary significantly with dosage:
- Low Doses : Therapeutic effects observed through modulation of specific biochemical pathways.
- High Doses : Toxic effects including organ damage and disruption of physiological processes have been reported .
Study on Antiviral Activity
A recent study investigated the antiviral potential of this compound against orthomyxoviruses (such as influenza). The compound demonstrated effectiveness in inhibiting viral replication when administered at effective concentrations, suggesting its potential as an antiviral agent .
| Study Reference | Findings |
|---|---|
| Hendricks et al. (2024) | Inhibition of influenza virus replication through enzyme activity modulation. |
| Clark et al. (1979) | Demonstrated potential antidepressant properties through biochemical pathway modulation. |
Metabolic Pathways
The compound is metabolized by cytochrome P450 enzymes, producing metabolites that may exhibit different biological activities. Understanding these pathways is crucial for assessing its therapeutic potential and safety profile .
Transport and Distribution
The transport mechanisms involve specific transporters that facilitate the compound's localization within cells. Its physicochemical properties influence its distribution across tissues, impacting its overall efficacy in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 1-(chloromethyl)-3-cyclopropoxybenzene, and how can reaction conditions be optimized?
A two-step methodology is typically employed:
- Step 1 : Hydroxymethylation of the aromatic ring using paraformaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂).
- Step 2 : Chlorination of the hydroxymethyl intermediate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization involves controlling reaction temperature (40–60°C for chlorination) and stoichiometric ratios (1:1.2 molar ratio of hydroxymethyl intermediate to SOCl₂). Solvent choice (e.g., dichloromethane or toluene) impacts yield and purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropoxy ring integrity and chloromethyl group position.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₁₀H₁₁ClO, MW 182.64).
- Chromatography : HPLC or GC-MS to assess purity (>98% for research-grade material). Cross-validation with IR spectroscopy ensures absence of hydroxyl impurities .
Q. What safety protocols are essential for handling this compound?
- PPE : Use polyvinyl alcohol (PVA) or Viton gloves (>8-hr breakthrough resistance) and Tychem® CPF 4 coveralls.
- Respiratory Protection : SCBA or supplied air systems at concentrations >10 ppm.
- Decontamination : Immediate flushing of eyes/skin with water for 15+ minutes; isolate contaminated clothing .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic stability data for the cyclopropoxy group?
- Experimental Design : Perform differential scanning calorimetry (DSC) to measure decomposition temperatures under inert vs. oxidative atmospheres.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare strain energy of cyclopropoxy vs. alternative substituents.
- Data Cross-Reference : Validate findings against structurally analogous compounds (e.g., 1,2-dichloro-4-(2-chloroprop-2-enyl)benzene) .
Q. What methodologies validate the environmental fate of this compound?
- Aquatic Toxicity Testing : Follow OECD Test No. 201/202 for algae/daphnia acute exposure (EC₅₀ determination).
- Degradation Studies : Use EPA EPIWIN software to estimate hydrolysis half-lives at varying pH levels.
- Reliability Criteria : Classify data per EPA tiers: "Reliable with Restriction" for pre-GLP studies with scientifically valid parameters .
Q. How can reaction pathways involving the chloromethyl group be mechanistically probed?
- Kinetic Isotope Effects (KIE) : Compare rates of SN2 substitution (e.g., with Na⁺I⁻) using deuterated vs. non-deuterated substrates.
- Trapping Intermediates : Use in-situ FT-IR to detect benzyl carbocation intermediates during solvolysis.
- Cross-Referencing : Compare reactivity with 4-vinylbenzyl chloride derivatives to assess electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
